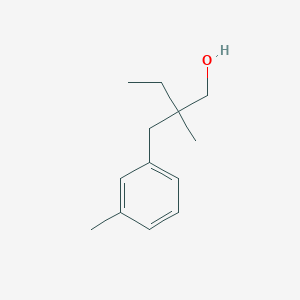

2-Methyl-2-(3-methylbenzyl)-butan-1-ol

Descripción

2-Methyl-2-(3-methylbenzyl)-butan-1-ol is a branched primary alcohol characterized by a tertiary carbon bearing a 3-methylbenzyl group and a hydroxyl group at the terminal position. The presence of a bulky 3-methylbenzyl substituent suggests increased molecular weight (estimated ~192 g/mol) and steric hindrance compared to simpler alcohols. Its synthesis likely involves alkylation or benzylation reactions similar to those in , where 3-methylbenzoyl derivatives are used to introduce aromatic groups . The compound’s primary alcohol group implies reactivity typical of primary alcohols, such as oxidation to carboxylic acids or esterification, though steric effects may modulate reaction rates.

Propiedades

Fórmula molecular |

C13H20O |

|---|---|

Peso molecular |

192.30 g/mol |

Nombre IUPAC |

2-methyl-2-[(3-methylphenyl)methyl]butan-1-ol |

InChI |

InChI=1S/C13H20O/c1-4-13(3,10-14)9-12-7-5-6-11(2)8-12/h5-8,14H,4,9-10H2,1-3H3 |

Clave InChI |

GAIZONKUJIZLJH-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(CC1=CC=CC(=C1)C)CO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares key properties of 2-methyl-2-(3-methylbenzyl)-butan-1-ol with structurally related alcohols:

Key Observations:

- Boiling Points : The target compound’s higher molecular weight and aromatic substituent result in a significantly elevated boiling point compared to simpler branched alcohols. For example, 3-methylbutan-1-ol (132°C) and 2-methylpropan-1-ol (108°C) have lower boiling points due to smaller size and lack of aromaticity .

- Solubility : The hydrophobic 3-methylbenzyl group reduces water solubility compared to unbranched alcohols like propan-1-ol (fully miscible) .

Chemical Reactivity

- Oxidation : Primary alcohols typically oxidize to carboxylic acids. However, steric hindrance from the benzyl group in the target compound may slow oxidation kinetics, akin to hindered alcohols like 2,2-dimethylpropan-1-ol .

- Esterification : The primary hydroxyl group facilitates esterification, but bulky substituents may reduce reaction efficiency compared to less hindered analogs like 3-methylbutan-1-ol .

- Biological Activity: highlights that branched alcohols (e.g., 2-methylpropan-1-ol) are volatile organic compounds (VOCs) produced by Malassezia species.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.